![molecular formula C10H10ClF3N2O B14743384 N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea CAS No. 2711-18-4](/img/structure/B14743384.png)
N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea is an organic compound known for its unique chemical properties and applications This compound features a trifluoromethyl group, which is known to impart significant stability and lipophilicity to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the urea linkage. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of N’-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides, which may exhibit different chemical and biological properties.
Reduction Reactions: Reduction of the urea group can lead to the formation of amines, which can be further functionalized.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
Applications De Recherche Scientifique
N’-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mécanisme D'action
The mechanism of action of N’-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The chloro and dimethylurea groups facilitate binding to active sites, leading to inhibition or modulation of enzyme activity. This mechanism is particularly relevant in its potential therapeutic applications, where it can interfere with disease-related pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethyl)benzylamine
- N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide
Uniqueness
N’-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications. Additionally, the dimethylurea group provides versatility in chemical modifications, allowing for the synthesis of a wide range of derivatives .
Propriétés
Numéro CAS |
2711-18-4 |
|---|---|
Formule moléculaire |
C10H10ClF3N2O |
Poids moléculaire |
266.65 g/mol |
Nom IUPAC |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C10H10ClF3N2O/c1-16(2)9(17)15-6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,1-2H3,(H,15,17) |
Clé InChI |
BCZPKLASFYQQRE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


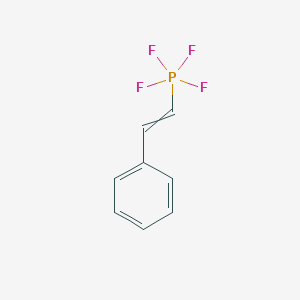
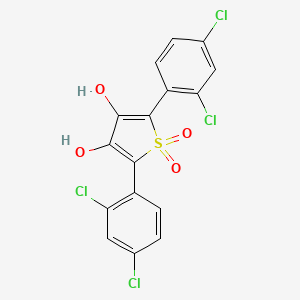
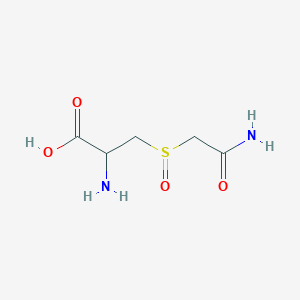
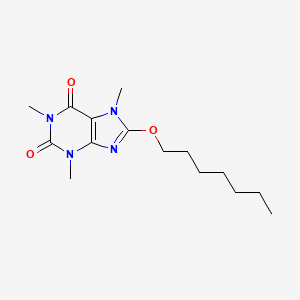
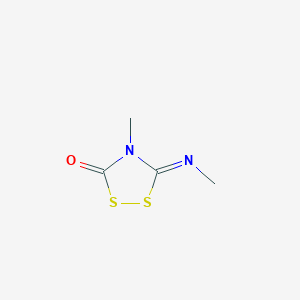
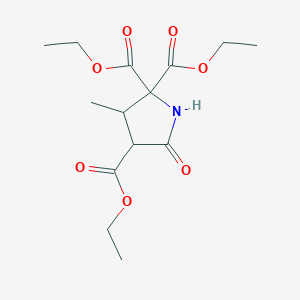
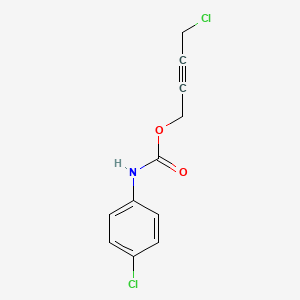
![1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one](/img/structure/B14743333.png)
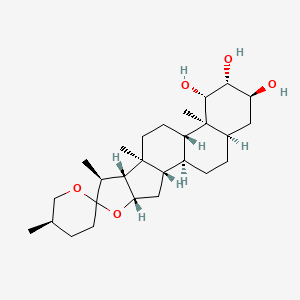
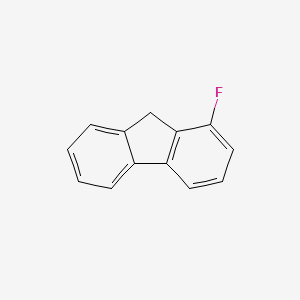
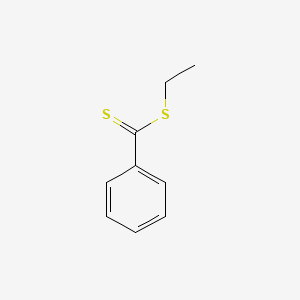
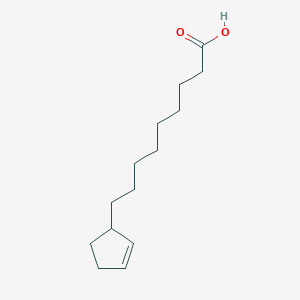
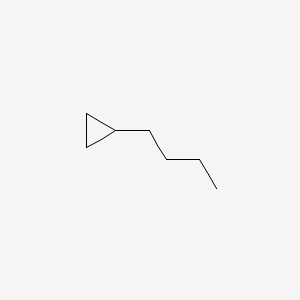
![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)
